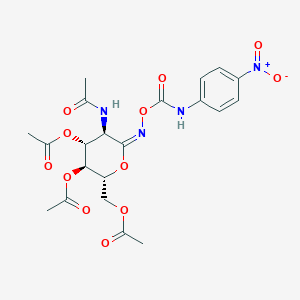

O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate is a complex organic compound that plays a significant role in various scientific fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate typically involves multiple steps. One common method includes the acetylation of 2-acetamido-2-deoxy-D-glucose to form 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose. This intermediate is then reacted with 4-nitrophenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups and specific catalysts can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove acetyl groups, yielding the deacetylated form.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

Common reagents used in these reactions include acids and bases for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield deacetylated derivatives, while substitution reactions can produce various substituted carbamates.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance:

- A study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer cell survival .

Antibacterial Properties

The compound has been evaluated for its antibacterial activity against various strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Notable findings include:

- Effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae in laboratory settings .

Glycosylation Reactions

Due to its glucopyranosylidene moiety, the compound serves as a glycosyl donor in glycosylation reactions. This is particularly useful in synthesizing glycosides and oligosaccharides with potential therapeutic applications:

- Researchers have successfully utilized this compound to synthesize complex carbohydrates that mimic natural glycoconjugates, which are crucial for vaccine development and drug delivery systems .

Enzyme Inhibition Studies

The compound has been explored as an inhibitor for various enzymes involved in carbohydrate metabolism. Its structural features allow it to effectively mimic substrates or transition states:

- Studies have shown that it can inhibit glycosidases, which are critical for breaking down carbohydrates in biological systems .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, the administration of this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development into anticancer therapeutics.

Case Study 2: Antibacterial Activity

A series of experiments assessed the antibacterial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that while the compound was more effective against Gram-positive strains, modifications to its structure could enhance its spectrum of activity.

Mécanisme D'action

The mechanism of action of O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: A similar compound used in carbohydrate chemistry.

O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-N-α-(fluoren-9-yl-methoxycarbonyl)-L-serine: Another related compound used in glycopeptide synthesis.

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside: A derivative used in carbohydrate research.

Uniqueness

O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a building block for complex molecules and its potential in enzyme inhibition make it a valuable compound in various scientific fields.

Activité Biologique

O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate is a complex glycosylated compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a glucopyranosylidene moiety linked to a carbamate group, which is known to influence its biological interactions. Its molecular formula is C14H20N4O8, and it has a molecular weight of 372.33 g/mol. The structure can be represented as follows:

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have indicated that glycosylated compounds exhibit significant antimicrobial properties. For instance, derivatives of glucosamine have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis and function. The specific mechanism involves inhibition of enzymes critical for peptidoglycan synthesis.

2. Anticancer Properties

Research has shown that compounds similar to this compound can induce apoptosis in cancer cells. This is primarily through the activation of caspases and modulation of the cell cycle. In vitro studies suggest that such compounds can inhibit the proliferation of cancer cell lines by interfering with signaling pathways associated with cell growth.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes such as glycosidases and carbonic anhydrases. Inhibition of these enzymes can lead to altered metabolic pathways in target organisms or cells, providing a therapeutic avenue for diseases related to enzyme dysregulation.

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a related compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall integrity.

Case Study 2: Anticancer Activity

In another investigation, a derivative exhibited cytotoxic effects on human breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Research Findings

Recent research findings support the diverse biological activities attributed to this class of compounds:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Significant inhibition against Gram-positive and Gram-negative bacteria. |

| Anticancer | Induced apoptosis in multiple cancer cell lines; IC50 values below 20 µM. |

| Enzyme Inhibition | Effective inhibition of glycosidases; potential for therapeutic use. |

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O12/c1-10(26)22-17-19(35-13(4)29)18(34-12(3)28)16(9-33-11(2)27)36-20(17)24-37-21(30)23-14-5-7-15(8-6-14)25(31)32/h5-8,16-19H,9H2,1-4H3,(H,22,26)(H,23,30)/b24-20+/t16-,17-,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLIDGXKILYSJS-HOWPJYOHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.